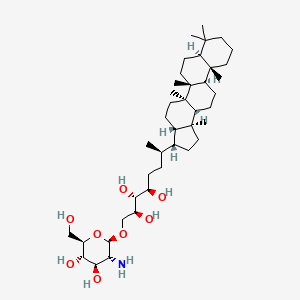

Bacteriohopanetetrol glucosamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C41H73NO8 |

|---|---|

Molecular Weight |

708 g/mol |

IUPAC Name |

(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-1-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctane-2,3,4-triol |

InChI |

InChI=1S/C41H73NO8/c1-23(9-10-26(44)33(46)27(45)22-49-36-32(42)35(48)34(47)28(21-43)50-36)24-13-18-38(4)25(24)14-19-40(6)30(38)11-12-31-39(5)17-8-16-37(2,3)29(39)15-20-41(31,40)7/h23-36,43-48H,8-22,42H2,1-7H3/t23-,24-,25+,26-,27+,28-,29+,30-,31-,32-,33-,34-,35-,36-,38+,39+,40-,41-/m1/s1 |

InChI Key |

BDUDNTRWKFDSBE-GAXZCFOGSA-N |

Isomeric SMILES |

C[C@H](CC[C@H]([C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)O)O)O)[C@H]2CC[C@]3([C@H]2CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCCC6(C)C)C)C)C)C |

Canonical SMILES |

CC(CCC(C(C(COC1C(C(C(C(O1)CO)O)O)N)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Bacteriohopanetetrol Glucosamine

Enzymatic Mechanisms in Glucosamine (B1671600) Conjugation

The transformation of bacteriohopanetetrol (B1250769) to its glucosamine derivative is a multi-step enzymatic process. It begins with the attachment of a glucose-derived sugar, which is subsequently modified. Key to this pathway are glycosyltransferases that ensure the specific and stereochemically controlled addition of the sugar, and radical SAM enzymes that may be involved in subsequent rearrangements.

Role of Specific Glycosyltransferases (e.g., HpnI) in Glucosamine Attachment

The initial and crucial step in the formation of bacteriohopanetetrol glucosamine is the attachment of a sugar moiety to the bacteriohopanetetrol side chain. This reaction is catalyzed by a specific glycosyltransferase, HpnI. nih.govnih.gov HpnI belongs to the family 2 glycosyltransferases and is responsible for transferring an N-acetylglucosamine group from an activated sugar donor, UDP-N-acetylglucosamine, to the terminal hydroxyl group of the BHT side chain. nih.gov This enzymatic action results in the formation of N-acetylglucosaminyl-BHT. nih.gov The function of HpnI is a key modification step that extends the hopanoid structure, and it is encoded within the conserved hpn (hopanoid biosynthesis) gene cluster found in many hopanoid-producing bacteria. nih.govwikipedia.org

Following the action of HpnI, another enzyme, HpnK, is proposed to mediate the deacetylation of N-acetylglucosaminyl-BHT to yield glucosaminyl-BHT, the direct precursor for further modifications. nih.gov

Stereoselective Glycosylation Reactions

Glycosyltransferase enzymes catalyze the formation of glycosidic bonds with a high degree of stereoselectivity, meaning they control the specific three-dimensional orientation of the bond at the anomeric carbon of the sugar. nih.govnih.gov These reactions can be broadly classified as either "inverting" or "retaining," depending on whether the stereochemistry at the anomeric carbon is inverted or retained relative to the sugar donor. nih.gov

Inverting glycosyltransferases typically employ a direct displacement SN2-type mechanism, where the acceptor molecule's nucleophilic hydroxyl group attacks the anomeric carbon, leading to an inversion of its stereochemical configuration. nih.govresearchgate.net The mechanism for retaining glycosyltransferases is more complex and debated but may involve a double displacement reaction with a glycosyl-enzyme intermediate. nih.gov The glycosylation of bacteriohopanetetrol by HpnI is a stereoselective process, ensuring a specific and consistent structure of the resulting glycoside. wikipedia.org This control is critical for the final biological function of the molecule.

Proposed Enzymatic Ring Contraction Mechanisms from Glucosamine Conjugates

In some bacteria, such as Zymomonas mobilis, the glucosamine moiety attached to bacteriohopanetetrol can undergo further modification, including a remarkable ring contraction to form a five-membered cyclopentitol ring. asm.orgnih.gov This transformation results in the formation of a BHT cyclitol ether. The enzyme implicated in this complex rearrangement is HpnJ, a radical SAM (S-adenosylmethionine) protein. nih.gov

Radical SAM enzymes constitute a large superfamily known for catalyzing difficult biochemical reactions. wikipedia.orgnih.gov They utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.govembopress.org This radical is a powerful oxidant capable of initiating reactions by abstracting a hydrogen atom from an unactivated C-H bond on the substrate. nih.govembopress.org

The proposed mechanism for the ring contraction begins with HpnJ generating a 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the glucosamine ring of glucosaminyl-BHT, creating a substrate radical. This radical intermediate can then undergo a series of complex rearrangements, leading to the contraction of the six-membered pyranose ring into a five-membered cyclopentane ring, ultimately forming the stable cyclitol ether product. nih.gov

Genetic Regulation of this compound Biosynthesis

The production of this compound is a metabolically significant process that is tightly controlled at the genetic level. The genes responsible for the biosynthesis of the hopanoid core and its subsequent modifications are typically organized into a conserved hpn gene cluster, allowing for coordinated regulation of the entire pathway. nih.govwikipedia.org

Identification and Characterization of hpn Gene Cluster Components (e.g., hpnI, hpnJ, hpnH, hpnG, hpnK)

The hpn gene cluster contains the necessary enzymatic toolkit for elaborating the basic C30 hopanoid skeleton into more complex C35 forms like bacteriohopanetetrol and its glucosamine derivatives. The functions of several key genes involved in the side-chain modification have been identified.

| Gene | Encoded Protein | Proposed Function in BHT-Glucosamine Pathway |

| hpnH | Radical SAM protein | Adds an adenosine group to the C30 hopanoid (diploptene), initiating the formation of the C35 side chain. nih.govwikipedia.org |

| hpnG | Putative phosphorylase | Catalyzes the removal of adenine from adenosylhopane to produce ribosylhopane, a precursor to BHT. nih.govwikipedia.org |

| hpnI | Glycosyltransferase | Transfers N-acetylglucosamine to bacteriohopanetetrol (BHT) to form N-acetylglucosaminyl-BHT. nih.govnih.gov |

| hpnK | Hopanoid biosynthesis-associated protein | Mediates the deacetylation of N-acetylglucosaminyl-BHT to form glucosaminyl-BHT. nih.gov |

| hpnJ | Radical SAM protein | Catalyzes the ring contraction of the glucosamine moiety to form a BHT cyclitol ether. nih.gov |

This genetic linkage ensures that the enzymes required for each step of the pathway are synthesized in a coordinated manner.

Transcriptional and Post-Transcriptional Control of Biosynthetic Genes

The expression of the hpn gene cluster is subject to transcriptional regulation, allowing bacteria to modulate hopanoid production in response to environmental cues. The organization of these genes into an operon is a primary level of control, where multiple genes are transcribed as a single polycistronic mRNA molecule from a single promoter. khanacademy.orgopenstax.org This ensures that the proteins needed for the pathway are produced in the correct stoichiometry.

Specific regulatory mechanisms are being uncovered. For instance, in Rhodopseudomonas palustris, the expression of certain hpn genes is controlled by the general stress response (GSR) system. asm.org The promoter regions of genes like hpnP (encoding a C-2 hopanoid methylase) and hpnN (encoding a hopanoid transporter) contain binding motifs for the stress-response sigma factor EcfG. asm.org When the bacterium is exposed to stressors like heat shock, EcfG directs RNA polymerase to these promoters, increasing the transcription of these genes. asm.org This indicates that the modification and transport of hopanoids can be upregulated under stress conditions.

While specific transcriptional activators or repressors for the genes directly involved in this compound synthesis (hpnI, hpnJ, hpnK) are not yet fully characterized, the presence of regulatory DNA sequences like promoters and operators within the operon is typical for bacterial gene control. maricopa.edukhanacademy.org These elements serve as binding sites for regulatory proteins that can turn gene expression on or off in response to specific intracellular or environmental signals. Post-transcriptional control mechanisms, which regulate gene expression after the mRNA has been synthesized, have not yet been specifically described for the hpn gene cluster.

Influence of Environmental Stressors on Gene Expression

The production of hopanoids, including this compound, is not static but is dynamically regulated in response to various environmental cues. While direct studies on the transcriptional regulation of the hpnI gene (responsible for the final glucosamination step) are limited, the broader impact of environmental stressors on hopanoid biosynthesis provides significant insights. Bacteria modulate their hopanoid content to adapt to challenging conditions, suggesting a complex interplay between environmental signals and the expression of hopanoid biosynthesis (hpn) genes.

Environmental factors such as pH, dissolved oxygen, salinity, and total organic carbon have been shown to shape the communities of hopanoid-producing microbes mdpi.com. This indicates that the prevalence of bacteria capable of synthesizing this compound is influenced by the surrounding environment. At a molecular level, stressors can trigger regulatory cascades that alter the expression of the hpn gene cluster.

pH Stress: Studies on various bacteria have demonstrated that hopanoids are critical for tolerance to acidic conditions. For instance, in Rhodopseudomonas palustris TIE-1, a lack of hopanoids leads to a severe growth defect and morphological damage under acidic and alkaline conditions nih.gov. While the expression of the squalene-hopene cyclase gene (shc), which catalyzes the first committed step in hopanoid biosynthesis, shows minimal changes under pH shock, the abundance of certain modified hopanoids, such as methylated hopanoids, significantly increases nih.gov. This suggests that while the core hopanoid synthesis may be constitutive, the downstream modification pathways, potentially including the one leading to this compound, are likely regulated in response to pH stress to fortify the cell membrane.

Temperature Stress: Temperature is another critical factor influencing hopanoid production. In some bacteria, an increase in temperature leads to changes in the hopanoid profile. For example, the content of bacteriohopanetetrol and its glycoside derivatives has been observed to decrease with increasing temperature, while the precursor adenosylhopane accumulates researchgate.net. This suggests a potential downregulation of the enzymes involved in the later stages of side-chain elaboration, possibly including the glycosyltransferase HpnI, at higher temperatures.

Other Stressors: The general stress response in bacteria is known to regulate the expression of various genes to enhance survival. In alphaproteobacteria, the general stress response pathway has been shown to regulate the hpnP gene, which is involved in hopanoid methylation nih.gov. It is plausible that other genes within the hpn cluster, including those for this compound synthesis, are also under the control of general or specific stress response regulators. The following table summarizes the observed effects of various stressors on hopanoid biosynthesis, which indirectly suggests potential regulatory influences on this compound production.

| Environmental Stressor | Observed Effect on Hopanoid Biosynthesis | Potential Implication for this compound Synthesis |

| Low pH | Increased abundance of methylated hopanoids; essential for survival. nih.gov | Upregulation of downstream modification enzymes may occur to reinforce membrane integrity. |

| High Temperature | Decreased bacteriohopanetetrol and glycoside content; accumulation of adenosylhopane. researchgate.net | Potential downregulation of enzymes in the side-chain elongation and glucosamination pathway. |

| General Stress | Regulation of hopanoid modification genes (e.g., hpnP) by the general stress response pathway. nih.gov | Genes for this compound synthesis may be co-regulated with other stress response genes. |

Precursor Utilization and Metabolic Flux towards this compound

The biosynthesis of this compound is a multi-step process that relies on the availability of specific precursors and a series of enzymatic reactions that elongate and modify the side chain of the hopanoid core.

The terminal glucosamine moiety of this compound is derived from the activated sugar nucleotide, UDP-N-acetyl-D-glucosamine. The incorporation of this precursor is a critical step in the biosynthesis of this complex hopanoid.

The enzyme responsible for this transfer is a glycosyltransferase, specifically HpnI rsc.org. HpnI belongs to the family 2 of glycosyltransferases and catalyzes the transfer of an N-acetyl-D-glucosamine (GlcNAc) residue from its UDP carrier to the C-35 hydroxyl group of bacteriohopanetetrol rsc.org. This enzymatic reaction forms a glycosidic bond, completing the synthesis of this compound. The presence of the hpnI gene is restricted to a subset of bacteria that also possess the squalene-hopene cyclase gene, indicating its specialized role in hopanoid modification rsc.org.

Studies involving deletion mutagenesis in Burkholderia cenocepacia have confirmed the essential role of HpnI. A mutant strain lacking a functional hpnI gene was unable to produce this compound and instead accumulated its precursor, bacteriohopanetetrol.

The elongation of the hopanoid side chain beyond the initial C30 structure is a key feature of bacteriohopanepolyol biosynthesis. Adenosylhopane has been identified as the first and a crucial intermediate in this side chain extension process nih.govfrontiersin.org.

The formation of adenosylhopane is catalyzed by the radical S-adenosylmethionine (SAM) enzyme HpnH. HpnH facilitates the addition of an adenosyl moiety from S-adenosyl methionine to the C-22 position of diploptene, a C30 hopanoid frontiersin.org. This reaction extends the side chain by five carbon atoms.

Following the formation of adenosylhopane, the adenine group is cleaved by the enzyme HpnG, which is a purine nucleoside phosphorylase homolog. This cleavage results in the formation of ribosylhopane, which can then be further modified to produce bacteriohopanetetrol nih.gov. Mutant strains deficient in the hpnH gene are unable to produce any extended hopanoids, while mutants lacking a functional hpnG gene accumulate adenosylhopane nih.govfrontiersin.org. These findings strongly support the role of adenosylhopane as a committed intermediate in the biosynthesis of all C35 hopanoids, including this compound.

In some bacteria, the metabolic pathway for hopanoid side chain modification branches, leading to the synthesis of different bacteriohopanetetrol derivatives. A notable example is the co-production of this compound and bacteriohopanetetrol cyclitol ether.

Research on Zymomonas mobilis and Burkholderia cenocepacia has revealed a close metabolic relationship between these two compounds nih.govresearchgate.net. Selective labeling studies in Z. mobilis have shown that N-acetyl-D-glucosamine serves as a common precursor for both the glucosamine moiety in this compound and the cyclopentitol ring of the cyclitol ether derivative mdpi.comnih.gov. This indicates the existence of a metabolic branch point after the formation of this compound.

The gene product HpnJ has been identified as the key enzyme that channels the metabolic flux from this compound towards the cyclitol ether. In B. cenocepacia, a mutant strain with a deleted hpnJ gene was found to produce only this compound and was unable to synthesize the cyclitol ether derivative researchgate.net. This demonstrates that HpnJ acts downstream of HpnI and is responsible for the conversion of this compound into bacteriohopanetetrol cyclitol ether researchgate.net. This metabolic arrangement highlights the modularity of hopanoid biosynthesis, allowing for the generation of diverse structures from a common intermediate.

The following table summarizes the key enzymes and their functions in the later stages of this compound biosynthesis and its conversion to the cyclitol ether derivative.

| Enzyme | Gene | Function | Precursor | Product |

| HpnH | hpnH | Adds adenosyl moiety to diploptene | Diploptene, S-adenosyl methionine | Adenosylhopane |

| HpnG | hpnG | Cleaves adenine from adenosylhopane | Adenosylhopane | Ribosylhopane |

| (Unknown) | - | Reduction and modification of ribosylhopane | Ribosylhopane | Bacteriohopanetetrol |

| HpnI | hpnI | Transfers N-acetyl-D-glucosamine to bacteriohopanetetrol | Bacteriohopanetetrol, UDP-N-acetyl-D-glucosamine | This compound |

| HpnJ | hpnJ | Converts this compound to the cyclitol ether | This compound | Bacteriohopanetetrol cyclitol ether |

Biological Functions and Physiological Roles of Bacteriohopanetetrol Glucosamine

Contribution to Bacterial Membrane Homeostasis and Adaptation

The primary role of bacteriohopanetetrol (B1250769) glucosamine (B1671600) lies in its contribution to the maintenance of membrane homeostasis, enabling bacteria to adapt to a wide array of environmental conditions. It achieves this by modulating the physical properties of the cell membrane.

Modulation of Membrane Fluidity and Permeability

Bacteriohopanetetrol glucosamine, like other extended hopanoids, intercalates into the lipid bilayer, where its rigid, planar polycyclic structure imposes order on the surrounding phospholipid acyl chains. This ordering effect leads to a more condensed and less fluid membrane state. nih.gov Molecular dynamics simulations have demonstrated that bacteriohopanetetrol, the precursor to BHT-G, adopts an upright orientation within the membrane, analogous to cholesterol in eukaryotic membranes. researchgate.netnih.gov This orientation is crucial for its ability to decrease membrane fluidity.

The presence of the polar glucosamine headgroup in BHT-G further anchors the molecule at the membrane-water interface, enhancing its ordering effect. By reducing the rotational and lateral mobility of the phospholipid chains, BHT-G effectively decreases the permeability of the bacterial membrane to water, protons, and other small solutes. researchgate.net This reduction in passive diffusion across the membrane is vital for maintaining the cell's internal environment and preserving the proton motive force, which is essential for energy production.

Influence on Membrane Organization and Microdomain Formation

There is growing evidence that bacterial membranes are not homogenous structures but are organized into specialized functional microdomains, often referred to as lipid rafts. nih.gov These domains are enriched in specific lipids and proteins and are involved in various cellular processes, including signaling and protein secretion. Hopanoids, including BHT-G, are thought to be key players in the formation and stability of these microdomains. researchgate.net

The interaction of hopanoids with other membrane lipids, such as glycolipids, can lead to the formation of a highly ordered liquid-ordered (Lo) phase, which is characteristic of lipid rafts. nih.govwustl.edu The presence of hopanoids in detergent-resistant membrane fractions from some bacteria further supports their role in forming these stable, ordered domains. nih.gov By promoting lateral segregation of lipids, BHT-G contributes to the compartmentalization of the bacterial membrane, allowing for the efficient functioning of various membrane-associated processes.

Comparative Analysis with Other Hopanoids and Sterols in Membrane Systems

While this compound shares functional similarities with other hopanoids and eukaryotic sterols, there are notable differences in their effects on membrane properties.

| Compound | Key Structural Features | Effect on Membrane Fluidity | Role in Microdomain Formation |

| This compound (BHT-G) | Pentacyclic hopane (B1207426) core with an extended polyol side chain and a terminal glucosamine. | Decreases fluidity and permeability. | Promotes formation of ordered domains. |

| Diploptene | A simple C30 hopanoid without an extended side chain. | Localizes to the membrane midplane with a less pronounced ordering effect. | Can induce formation of low-fluidity microdomains. nih.gov |

| Cholesterol | Tetracyclic sterol with a hydroxyl group and a flexible alkyl chain. | Significantly decreases fluidity and permeability; creates a liquid-ordered phase. | A key component of lipid rafts in eukaryotes. nih.gov |

| Ergosterol | The major sterol in fungi, with additional double bonds compared to cholesterol. | Has ordering and disordering effects similar to cholesterol. nih.gov | A key component of fungal membrane domains. nih.gov |

Molecular dynamics simulations have shown that while bacteriohopanetetrol has a condensing and ordering effect on lipid bilayers, this effect is weaker than that of cholesterol. researchgate.net This suggests that the chemical diversity of hopanoids may allow for a broader range of functional roles in bacterial membranes compared to the more uniform function of cholesterol in eukaryotic membranes. researchgate.net The presence of the bulky and polar glucosamine group in BHT-G likely further modifies its interaction with other lipids, distinguishing its function from that of its precursor, BHT, and other hopanoids.

Roles in Cellular Stress Response Mechanisms

The ability of this compound to modulate membrane properties directly translates into a protective role against various cellular stresses.

Enhanced Resistance to Detergents and Antimicrobial Peptides

The ordering and stabilizing effect of BHT-G on the cell membrane provides a physical barrier against disruption by detergents and membrane-targeting antimicrobial peptides (AMPs). nih.govnih.gov By creating a more tightly packed and less fluid bilayer, BHT-G can hinder the insertion and pore-forming activity of these agents.

Studies on bacterial mutants have provided evidence for the role of hopanoids in this protective mechanism. For instance, mutants of Burkholderia cenocepacia unable to produce certain hopanoids exhibit increased sensitivity to the detergent sodium dodecyl sulfate (B86663) (SDS) and the AMP polymyxin (B74138) B. While the specific contribution of BHT-G was not isolated in all studies, the general importance of extended hopanoids in resisting membrane-damaging agents is well-established.

| Stressor | Mechanism of Action | Protective Role of BHT-G |

| Detergents (e.g., SDS) | Solubilize membrane lipids and proteins, leading to cell lysis. | Increases membrane cohesion, making it more resistant to solubilization. |

| Antimicrobial Peptides (e.g., Polymyxin B) | Bind to and disrupt the integrity of the bacterial membrane, often by forming pores. | Reduces membrane fluidity, potentially hindering peptide insertion and aggregation. nih.gov |

Adaptation to Extreme pH and Osmotic Pressure Environments

Bacteria that produce hopanoids are frequently found in environments characterized by extreme pH and high osmotic pressure. nih.govnih.gov The ability of BHT-G to decrease membrane permeability is crucial for survival in these conditions.

In low pH environments, a less permeable membrane helps to reduce the influx of protons, thereby assisting in the maintenance of a stable intracellular pH. This is critical for the function of cellular enzymes and other pH-sensitive processes. Similarly, under high osmotic pressure, a "tighter" membrane can help to prevent the loss of water from the cytoplasm, mitigating the effects of osmotic stress. nih.gov While the direct synthesis of compatible solutes is a primary response to osmotic stress, the role of membrane lipids like BHT-G in providing a less leaky barrier is a fundamental and complementary adaptive strategy. nih.gov The presence of hopanoids has been linked to pH homeostasis, underscoring their importance in bacterial adaptation to acidic environments.

Interaction with Bacterial Membrane Proteins and Lipids

The integration of this compound into the bacterial membrane has significant consequences for the organization and function of other membrane components, including proteins and phospholipids (B1166683).

Effects on the Oligomerization and Dynamics of Membrane Proteins

While direct evidence for the effect of this compound on membrane protein oligomerization is still emerging, the influence of the broader hopanoid class on membrane organization suggests a significant role. Hopanoids are known to contribute to the formation of specialized membrane microdomains, often referred to as lipid rafts, which are platforms for the organization and interaction of membrane proteins. researchgate.netmpi-cbg.de These domains can facilitate the efficient oligomerization of interacting protein partners. researchgate.net

Studies on hopanoid-deficient mutants have hinted at the importance of these lipids for the function of membrane-associated protein complexes. For instance, in Methylobacterium extorquens, a hopanoid-deficient mutant showed impairment in multidrug efflux, a process carried out by membrane protein complexes. nih.govpnas.org This suggests that hopanoids may be necessary for the proper assembly or function of these protein complexes. The oligomerization of membrane proteins is a critical factor in many cellular processes, including signal transduction and transport. nih.govbiorxiv.org By influencing the lipid environment, this compound could therefore play a role in regulating these vital functions.

Co-localization and Synergistic Effects with Phospholipids

This compound, like other hopanoids, does not function in isolation within the bacterial membrane. It engages in significant interactions with phospholipids, leading to the formation of ordered membrane domains. pnas.orgnih.gov These interactions are analogous to the way cholesterol interacts with sphingolipids in eukaryotic membranes to create a liquid-ordered phase, which results in a membrane that is both fluid and mechanically robust. nih.govpnas.org

Table 2: Investigated Interactions of Hopanoids with Other Membrane Lipids

| Hopanoid | Interacting Lipid | Observed Effect | Supporting Evidence |

| Diplopterol | Sphingomyelin | Formation of a liquid-ordered phase | mpi-cbg.de |

| Hopanoids (general) | Lipid A | Formation of a highly ordered bilayer in the outer membrane | nih.govpnas.org |

| Bacteriohopanetetrol | Phosphatidylcholine | Condensation of monolayers | researchgate.net |

Implications for Cellular Signaling and Transport Processes

The influence of this compound on membrane properties and protein organization has direct implications for cellular signaling and transport. The maintenance of membrane integrity and the regulation of its permeability are fundamental for establishing ion gradients and controlling the passage of molecules, both of which are central to signaling and transport.

The observation that hopanoid-deficient mutants exhibit impaired multidrug efflux strongly suggests a role for these lipids in transport processes. nih.govpnas.org This could be due to an indirect effect on the membrane's physical properties or a more direct role in the function of the transporter proteins themselves.

Furthermore, specific transport systems have been identified for hopanoids. In Rhodopseudomonas palustris, the RND-family transporter HpnN is required for the localization of bacteriohopanetetrol to the outer membrane. nih.gov Mislocalization of this hopanoid due to the absence of HpnN leads to defects in cell division, particularly at higher temperatures. nih.gov This highlights a link between hopanoid transport, proper membrane composition, and fundamental cellular processes.

While the glucosamine moiety of this compound could potentially be involved in specific signaling pathways, as N-acetylglucosamine is known to function in cell signaling in other contexts, direct evidence for this in relation to this compound is currently lacking. nih.gov

Ecological and Biogeochemical Significance of Bacteriohopanetetrol Glucosamine

Biomarker Applications in Modern Environments

The presence and abundance of BHT glucosamine (B1671600) in environmental samples provide crucial insights into the composition and activity of microbial communities. Its utility as a biomarker stems from its specificity to certain bacterial taxa and its role in tracing key biogeochemical processes.

Specificity as a Marker for Certain Bacterial Taxa

While bacteriohopanepolyols, in general, are widespread, certain modifications to the basic BHT structure, such as the addition of a glucosamine group, can be indicative of specific bacterial lineages.

Anammox Bacteria: Anaerobic ammonium (B1175870) oxidizing (anammox) bacteria, particularly those belonging to the genus Candidatus Scalindua, are significant players in the marine nitrogen cycle. While they don't produce BHT glucosamine directly, they are known to synthesize a unique stereoisomer of bacteriohopanetetrol (B1250769) (BHT), referred to as BHT-x. copernicus.orgeartharxiv.orgplymouth.ac.uk The ratio of this specific isomer to the more common BHT is being explored as a proxy for anoxia in the water column. copernicus.org This highlights how even subtle variations in the BHT structure can serve as powerful taxonomic and environmental markers.

Methanotrophs: Aerobic methane-oxidizing (AMO) bacteria are crucial in mitigating the release of methane (B114726), a potent greenhouse gas. nih.gov Both Type I (Gammaproteobacteria) and Type II (Alphaproteobacteria) methanotrophs are known to produce BHPs. nih.gov While BHT glucosamine has been detected in some methanotrophs, its abundance can be minor compared to other amino-BHPs like aminotriol and aminotetrol. nih.gov For instance, in a study of novel marine methanotrophs, BHT glucosamine was found in minor quantities. nih.gov The focus for tracing aerobic methanotrophy is often on a combination of different amino-BHPs rather than a single compound. nih.gov

Geobacter spp.: These bacteria are common in anoxic sediments and play a role in the bioremediation of contaminated environments. Studies have shown that some Geobacter species produce a variety of BHPs, including bacteriohopanetetrol cyclitol ether and bacteriohopanetetrol glucosamine. researchgate.net The presence of these compounds in anaerobic cultures of Geobacter suggests they could be a significant source of complex BHPs in many sedimentary environments. researchgate.net

Table 1: this compound and Related Biomarkers in Specific Bacterial Taxa

| Bacterial Taxon | Key BHT-related Biomarker(s) | Significance |

| Anammox Bacteria (Ca. Scalindua) | BHT-x (a stereoisomer of BHT) | Proposed proxy for marine anoxia. copernicus.org |

| Aerobic Methanotrophs | Aminotriol, Aminotetrol, minor BHT glucosamine | Tracing aerobic methane oxidation, particularly in marine settings. nih.gov |

| Geobacter spp. | Bacteriohopanetetrol cyclitol ether, BHT glucosamine | Indicates the presence and activity of these bacteria in anoxic sediments. researchgate.net |

Tracing Microbial Processes in Aquatic and Terrestrial Ecosystems

The distribution of BHT glucosamine and other BHPs can be used to trace fundamental biogeochemical cycles driven by microbes.

Nitrogen Cycling: The nitrogen cycle is a critical process for all life on Earth, and microbes are its primary drivers. nih.govnih.gov The presence of specific BHPs, including those related to anammox bacteria, can indicate zones of intense nitrogen cycling, particularly nitrogen loss. copernicus.orgresearchgate.net For example, elevated concentrations of specific BHPs in marine sediments have been interpreted as evidence for enhanced nitrogen fixation in the past. researchgate.net

Methane Oxidation: As mentioned previously, BHPs are valuable tools for tracking aerobic methane oxidation. nih.gov By analyzing the profile of different BHPs, including BHT glucosamine and other amino-BHPs, in sediments and water columns, scientists can identify areas where methane is being consumed by bacteria, preventing its release into the atmosphere. nih.gov

Indicators of Environmental Conditions

The production of certain BHPs, including BHT glucosamine, can be influenced by environmental parameters, making them useful indicators of past and present conditions.

Hypoxia, Anoxia, and Redox Gradients: The presence and relative abundance of specific BHP structures can signal low-oxygen (hypoxic) or no-oxygen (anoxic) conditions. The proposed use of the BHT-x to total BHT ratio as a proxy for water column anoxia is a prime example. copernicus.org The distribution of BHPs produced by bacteria like Geobacter, which thrive in anoxic environments, can also delineate redox gradients in sediments. researchgate.net

Paleontological and Geological Record Applications

One of the most significant aspects of BHPs, including BHT glucosamine, is their potential for long-term preservation in the geological record, allowing for the reconstruction of ancient ecosystems.

Preservation and Diagenesis in Sedimentary Records

For a biomarker to be useful in paleoreconstruction, it must be well-preserved over geological timescales.

Preservation: Intact bacteriohopanepolyols have been found in sediments that are over 50 million years old. copernicus.org This remarkable preservation potential is due to their robust molecular structure. researchgate.net While some degradation does occur, many BHPs appear to be relatively resilient. researchgate.net

Diagenesis: Diagenesis refers to the physical and chemical changes that occur in sediments after their initial deposition. While BHPs are generally well-preserved, some diagenetic alteration can occur. ncl.ac.uk For instance, the side chains of highly functionalized hopanoids can be cleaved. ncl.ac.uk However, studies have shown that in some cases, there is no apparent conversion of free bio-hopanoids to geo-hopanoids with increasing depth, suggesting early incorporation into kerogen (the insoluble organic matter in sedimentary rocks). ncl.ac.uk Understanding these diagenetic pathways is crucial for accurately interpreting the BHP record.

Reconstruction of Ancient Microbial Communities and Paleoenvironments

By analyzing the distribution of BHT glucosamine and other BHPs in ancient sediments, scientists can infer the composition of past microbial communities and the environmental conditions they inhabited.

Ancient Microbial Communities: The presence of specific BHPs can point to the existence of particular bacterial groups in ancient environments. For example, identifying BHT glucosamine could suggest the past presence of bacteria similar to modern producers. The analysis of different BHT isomers and derivatives allows for a more nuanced reconstruction of the microbial landscape.

Paleoenvironments: The BHP record can provide valuable clues about past environmental conditions. As discussed, specific BHP signatures can indicate ancient anoxia, methane seeps, and shifts in nitrogen cycling. By combining BHP data with other geological and paleontological evidence, a more complete picture of past ecosystems can be created.

Tracing Terrestrial Organic Matter Input into Aquatic Sediments

Research Findings: A Composite Signature

Research into the BHP composition of soils and aquatic sediments reveals a complex picture where the entire suite of hopanoids, rather than a single compound, provides the most robust tracer for terrestrial input. Studies have shown that soils harbor a significant diversity of BHPs, including this compound. For instance, investigations into the biosynthesis of hopanoids in bacteria such as Burkholderia cenocepacia, a common soil bacterium, have confirmed the production of this compound. nih.gov

The logic behind using BHPs as tracers is straightforward: these compounds are abundant in soil bacteria but are often less prevalent in aquatic microbial communities. Therefore, an enrichment of certain BHPs in aquatic sediments is indicative of a terrestrial origin. The analysis of sediment cores from various aquatic environments, from river deltas to deep-sea fans, consistently shows the presence of a characteristic soil-derived BHP signature.

Data on Bacteriohopanepolyol Distribution

The following table illustrates the typical distribution of major bacteriohopanepolyol classes in terrestrial and aquatic environments, highlighting the compounds that serve as indicators of terrestrial input.

| Environment | Predominant Bacteriohopanepolyol (BHP) Profile | Key Terrestrial Marker BHPs |

| Soils | High diversity and abundance of various BHPs. | Adenosylhopane and other nucleoside hopanoids. This compound is a component of this diverse profile. |

| River Sediments | A mixture of soil-derived and aquatic BHPs. The proportion of soil markers decreases with distance from the source. | Adenosylhopane, C-2 methylated hopanoids. |

| Marine Sediments | Dominated by aquatic-derived BHPs, with a variable contribution from terrestrial sources depending on proximity to land and depositional environment. | Presence of adenosylhopane and other soil-derived BHPs indicates terrestrial input. |

Further research focusing specifically on the distribution and preservation of this compound in different environmental settings will enhance its utility as a precise biomarker for tracking the flow of organic matter from land to sea.

Distribution and Environmental Factors Influencing Bacteriohopanetetrol Glucosamine

Occurrence in Diverse Microbial Taxa

The presence of bacteriohopanetetrol (B1250769) glucosamine (B1671600) is not uniform across all bacteria; its biosynthesis is restricted to specific taxa that possess the necessary genetic pathways.

Presence in Burkholderia cenocepacia and Zymomonas mobilis

Burkholderia cenocepacia, an opportunistic pathogen known for its adaptability to diverse environments, is a confirmed producer of bacteriohopanetetrol glucosamine. asm.orgebi.ac.uk Genetic studies have elucidated the biosynthetic pathway in this bacterium, identifying key enzymes essential for its formation. ebi.ac.uk Specifically, the glycosyltransferase HpnI is responsible for adding the glucosamine moiety to bacteriohopanetetrol, a core hopanoid structure. ebi.ac.ukwikipedia.orgebi.ac.uk Further enzymatic action by HpnJ can then convert this compound into other complex hopanoids. ebi.ac.uk The presence of these hopanoids, including the glucosamine variant, is linked to the bacterium's tolerance to environmental stresses such as low pH. asm.orgpnas.org

Zymomonas mobilis, a facultative anaerobic bacterium known for its high ethanol-producing capabilities, also contains the genetic machinery for hopanoid biosynthesis. nih.gov Research has identified and cloned conserved genes from Z. mobilis that are homologous to those involved in hopanoid production in other bacteria, indicating its capacity to synthesize these lipids. ebi.ac.uk While the primary focus on Z. mobilis has often been its metabolic prowess for biofuel production, its membrane composition, which includes hopanoids, is crucial for its robustness and resistance to antimicrobial agents. nih.gov

Detection in Methylotrophic and Anaerobic Bacteria (e.g., Methylobacterium organophilum, Geobacter sulfurreducens)

Methylotrophic bacteria, which utilize single-carbon compounds, are significant producers of hopanoids. The facultative methylotroph Methylobacterium organophilum is a notable example where this compound has been explicitly isolated and characterized. ebi.ac.uknih.govwikipedia.orgnih.gov In this bacterium, bacteriohopanetetrol is decorated with one of three different polar groups, one of which is glucosamine linked through a glycosidic bond. ebi.ac.uknih.gov The production of such complex hopanoids is a characteristic feature of many methylotrophs. researchgate.net

While direct detection of this compound in the strict anaerobe Geobacter sulfurreducens is not prominently documented in the reviewed literature, this species is a model organism for studying extracellular electron transfer and is known to produce conductive nanowires. nih.gov Hopanoid production is generally widespread among diverse bacteria, including some anaerobes, where these molecules help maintain membrane integrity under various environmental stresses. researchgate.net Given that hopanoid biosynthesis can proceed without molecular oxygen, their presence in anaerobic bacteria is plausible and serves to modulate membrane fluidity and permeability. wikipedia.orgpnas.org

Distribution Across Various Bacterial Phyla and Ecological Niches

The capacity to produce hopanoids is distributed across approximately 10% of all sequenced bacterial genomes. asm.org These molecules are found in a wide array of bacterial phyla, including Alphaproteobacteria, Cyanobacteria, and Acidobacteria. wikipedia.orgnih.gov This broad distribution highlights their importance in adapting to a multitude of ecological niches, from terrestrial soils and peatlands to marine and freshwater systems. nih.gov

The structural diversity of hopanoids, including derivatives like this compound, often correlates with specific environments. nih.gov For instance, hopanoids are found in the membranes of nitrogen-fixing vesicles in bacteria like Frankia, where they are thought to restrict oxygen entry, and are associated with aerial hyphae formation in Streptomyces. asm.orgwikipedia.org In marine environments, the abundance and type of bacteriohopanepolyols (BHPs), the class to which this compound belongs, can change with water column depth and oxygen levels. nih.gov The presence of specific hopanoid structures serves as a biomarker, providing insights into microbial communities and the geochemical conditions of past and present ecosystems. nih.govcaltech.edu

| Bacterial Species | Phylum | Key Findings | References |

| Burkholderia cenocepacia | Proteobacteria (Beta) | Confirmed producer; pathway elucidated (HpnI, HpnJ). Linked to low pH tolerance. | asm.orgebi.ac.ukebi.ac.uk |

| Zymomonas mobilis | Proteobacteria (Alpha) | Possesses genes for hopanoid biosynthesis. | ebi.ac.uknih.gov |

| Methylobacterium organophilum | Proteobacteria (Alpha) | Confirmed producer; glucosamine is one of several polar head groups identified. | ebi.ac.uknih.govnih.gov |

| Geobacter sulfurreducens | Proteobacteria (Delta) | Model anaerobe; general hopanoid function in anaerobes is membrane support. | nih.gov |

Influence of Environmental Parameters on Production and Distribution

The synthesis and relative abundance of this compound and other hopanoids are not static but are dynamically influenced by the surrounding environmental conditions. Bacteria modulate their membrane composition to cope with various stressors.

Impact of Oxygen Availability and Redox Potential

Oxygen availability is a critical factor influencing hopanoid production. Hopanoid biosynthesis itself does not require molecular oxygen, which distinguishes it from sterol synthesis and suggests an ancient origin before the rise of atmospheric oxygen. wikipedia.orgpnas.org This allows for their production in anaerobic and microaerophilic environments.

Studies have shown that both the concentration and the structural diversity of bacteriohopanepolyols (BHPs) often increase as oxygen concentration decreases. nih.govnih.gov In low-oxygen zones within marine water columns, an increase in BHP abundance has been observed, suggesting a physiological role for these lipids in such environments. nih.gov Some hopanoid structures appear to be specific to bacterial groups thriving in these low-oxygen zones. nih.gov For example, the anoxygenic phototroph Rhodopseudomonas palustris was found to produce certain methylated hopanoids only under anoxic conditions. wikipedia.org This suggests that redox potential is a key regulator of hopanoid production and modification, with bacteria fine-tuning their membrane composition in response to the prevailing oxygen status.

Effects of pH and Salinity

Hopanoids are integral to bacterial adaptation to pH stress. In several bacterial species, the production of hopanoids is crucial for tolerance to acidic conditions. asm.orgnumberanalytics.comasm.org For instance, in Burkholderia cenocepacia, mutants unable to produce hopanoids show increased sensitivity to low pH. asm.orgpnas.org Similarly, studies with Rhodopseudomonas palustris demonstrated that a lack of hopanoids leads to severe growth defects and morphological damage under both acidic and alkaline conditions. asm.orgnih.gov While the total amount of hopanoids may not change significantly with pH shock, the relative abundance of specific derivatives can, indicating that bacteria modify existing hopanoids to adapt. asm.orgnih.gov This role in pH homeostasis underscores the importance of these lipids in maintaining membrane integrity and function across a range of pH environments. caltech.edu

Salinity is another key environmental factor that can impact the microbial communities that produce hopanoids. nih.gov While direct studies on the effect of salinity on this compound production are limited, the general role of hopanoids in membrane stability suggests they are important for adapting to changes in osmotic pressure. researchgate.netnumberanalytics.com Microbial ecosystems in environments with varying salinity levels, such as hypersaline lagoons, show distinct communities of hopanoid-producing bacteria. nih.gov This indicates that salinity acts as a selective pressure, shaping the distribution of microbes with the ability to produce these membrane-reinforcing lipids. nih.gov

| Environmental Factor | Effect on Hopanoid Production/Distribution | References |

| Oxygen Availability | Production can occur without oxygen. Diversity and concentration of bacteriohopanepolyols (BHPs) often increase in low-oxygen environments. | wikipedia.orgnih.govnih.gov |

| pH | Crucial for tolerance to acidic conditions. Lack of hopanoids leads to growth defects at low and high pH. Specific modifications may be favored at different pH levels. | asm.orgpnas.orgasm.orgnih.gov |

| Salinity | Shapes the community structure of hopanoid-producing bacteria in different ecosystems. Important for membrane stability under osmotic stress. | researchgate.netnih.govnumberanalytics.com |

Response to Nutrient Availability and Limiting Conditions

The production of this compound by bacteria is intrinsically linked to the availability of essential nutrients in their environment. While direct quantitative data on the response of BHP-glucosamine to specific nutrient limitations is still an emerging area of research, studies on related hopanoids and the bacteria that produce them provide significant insights.

Nitrogen availability appears to be a key factor influencing the production of hopanoids. For instance, high levels of bacteriohopanetetrol, the precursor to BHP-glucosamine, have been observed in nitrogen-fixing bacteria of the genus Frankia. nih.gov These bacteria form symbiotic relationships with certain plants, converting atmospheric nitrogen into a usable form. The abundance of bacteriohopanetetrol in these nitrogen-fixing nodules suggests a potential link between hopanoid production and nitrogen metabolism. nih.gov It is plausible that under nitrogen-limiting conditions, bacteria that can fix their own nitrogen and produce hopanoids, including BHP-glucosamine, would have a competitive advantage.

Spatial and Temporal Distribution Patterns in Natural Environments

The distribution of this compound in natural environments is not uniform. Its presence and concentration are governed by the spatial and temporal distribution of the bacteria that produce it, which in turn are controlled by a host of environmental factors.

Presence in Water Columns, Sediments, and Soils

This compound has been detected in a range of environmental settings, from aquatic systems to terrestrial soils. In aquatic environments, its distribution can vary significantly with water depth and oxygen levels. A study of a permanently stratified, hyper-euxinic (anoxic and sulfidic) lake revealed the presence of BHP-glucosamine in the euxinic monimolimnion (the dense, bottom layer of water) and the underlying sediments. nih.gov This finding points towards its production by anaerobic bacteria in oxygen-depleted zones. nih.gov

In contrast, the oxic (oxygen-rich) upper layer of the same lake was dominated by other hopanoids like bacteriohopanetetrol (BHT) and unsaturated BHT. nih.gov This distinct distribution highlights the role of oxygen as a key factor controlling the types of hopanoids produced and preserved. The presence of BHP-glucosamine in the sediments of this lake indicates that it can be preserved over geological timescales, making it a potential biomarker for past anaerobic conditions. nih.gov

In terrestrial environments, hopanoids, including by inference BHP-glucosamine, are widespread in soils. The composition of hopanoid-producing microbial communities in soils can be influenced by factors such as pH and the availability of organic carbon. nih.gov For example, studies in Northern England have shown that different soil environments harbor distinct bacterial populations, which would be reflected in their bacteriohopanepolyol distributions. researchgate.net

Variation in Abundance Across Different Geographic Regions and Ecosystem Types

The abundance of this compound and other hopanoids varies significantly across different geographic regions and ecosystem types, reflecting the diversity of microbial life and environmental conditions on a global scale.

A comprehensive study analyzing hopanoid-producing microbes across ten different ecosystems revealed distinct microbial communities in each environment. nih.gov This suggests that the potential for BHP-glucosamine production will also vary considerably. For instance, Acidobacteria were the dominant hopanoid producers in an acidic peatland, while Alphaproteobacteria were more prevalent in soils, caves, hypersaline lagoons, and marine ecosystems. nih.gov Other groups like Betaproteobacteria and Gammaproteobacteria dominated in reef and acid mine drainage environments, respectively. nih.gov The table below summarizes the dominant hopanoid-producing bacterial groups in various ecosystems, which likely influences the distribution of BHP-glucosamine.

| Ecosystem Type | Dominant Hopanoid-Producing Bacterial Group(s) |

| Acidic Peatland | Acidobacteria |

| Soil | Alphaproteobacteria |

| Cave | Alphaproteobacteria |

| Hypersaline Lagoon | Alphaproteobacteria |

| Marine | Alphaproteobacteria |

| Reef | Betaproteobacteria |

| Acid Mine Drainage | Betaproteobacteria, Gammaproteobacteria |

| Estuary, Mangrove, Harbor | Deltaproteobacteria |

| Freshwater | Unknown Cluster, Gammaproteobacteria, Deltaproteobacteria |

| Hot Spring | Unknown Cluster |

This table is based on data for hopanoid-producing microbes in general, as specific quantitative data for this compound across these ecosystems is not yet widely available. nih.gov

The environmental factors that drive these differences in microbial communities, and consequently hopanoid production, include pH, dissolved oxygen, salinity, and total organic carbon. nih.gov

Seasonal and Long-Term Trends in Environmental Concentration

The concentration of this compound in the environment is not static but can exhibit both seasonal and long-term fluctuations. These trends are driven by changes in environmental conditions that affect the growth and activity of hopanoid-producing bacteria.

Seasonal variations in temperature, nutrient availability, and light can lead to shifts in microbial community composition, which in turn would affect the production of BHP-glucosamine. nih.govnih.govresearchgate.net For example, studies of marine bacterioplankton communities have demonstrated predictable seasonal shifts in response to changes in mixed layer depth, temperature, and nutrient concentrations. nih.gov In a river-to-ocean gradient, bacterioplankton communities showed a clear separation between the early part of the year (April-July) and the latter part (August-November), demonstrating annual reassembly. nih.gov Although not directly measuring BHP-glucosamine, these findings suggest that its concentration in such environments would likely follow a similar seasonal pattern.

Over longer timescales, major environmental shifts can lead to significant changes in the deposition and preservation of hopanoids in sedimentary archives. A study of Black Sea sediments spanning the last 20,000 years provides a compelling example of long-term trends in bacteriohopanepolyol distributions. copernicus.org The record shows distinct changes in BHP composition corresponding to major environmental phases: an oxic freshwater lake, a transition period, and a permanently euxinic marine environment. copernicus.org During the early marine phase (starting around 7,200 years ago), there was a high abundance of aminobacteriohopanetetrol, a related amino-BHP, which was likely produced by methanotrophs at the chemocline. copernicus.org The subsequent decline in this compound is thought to be linked to a deepening of the chemocline. copernicus.org While this study did not specifically report on BHP-glucosamine, it demonstrates the potential for using the sedimentary record of hopanoids to reconstruct long-term environmental and microbial community changes. The excellent preservation of BHP structures in these sediments highlights their utility as long-term biomarkers. copernicus.org

Advanced Analytical Research Methodologies for Bacteriohopanetetrol Glucosamine

Spectrometric Approaches for Structural Characterization in Complex Matrices

Spectrometric methods are central to the identification and structural elucidation of bacteriohopanetetrol (B1250769) glucosamine (B1671600). These techniques, often coupled with high-resolution chromatographic separation, allow for the sensitive and specific analysis of this complex lipid.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of bacteriohopanepolyols (BHPs), including bacteriohopanetetrol glucosamine. Historically, the analysis of BHPs often required derivatization, typically acetylation, to improve their chromatographic behavior and volatility for gas chromatography-mass spectrometry (GC/MS). However, modern HPLC-MS/MS methods increasingly focus on the analysis of underivatized compounds.

For derivatized BHPs, such as the acetylated form of bacteriohopanetetrol, the protonated molecule ([M+H]⁺) can be unstable under certain ionization conditions like Atmospheric Pressure Chemical Ionization (APCI), leading to the rapid loss of functional groups. In the case of fully acetylated bacteriohopanetetrol, the protonated molecule at m/z 715.5 readily loses an acetate molecule to form a more stable ion at m/z 655.5, which is often the base peak in tandem MS analysis.

The analysis of this compound via HPLC-MS/MS involves careful optimization of chromatographic separation and mass spectrometric detection. A key advantage of tandem mass spectrometry is the ability to perform Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific fragmentation pathways (ion transitions). For instance, in the analysis of a related compound, glucosamine, in biological fluids, a specific transition (m/z 180 → 72) was used for quantification. For complex BHPs, characteristic fragment ions, such as m/z 191, which corresponds to the A and B rings of the hopane (B1207426) skeleton, are often monitored. However, other fragment ions can sometimes provide a more intense signal for detection and quantification. A study on the analysis of glucosamine in human synovial fluid demonstrated the successful application of HPLC-ES-MS/MS for quantification, achieving a limit of quantification of 10 ng/mL.

| Compound Analyte | Ionization Mode | Parent Ion (m/z) | Fragment Ion (m/z) | Key Findings |

|---|---|---|---|---|

| Acetylated Bacteriohopanetetrol | APCI (+) | 715.5 ([M+H]⁺) | 655.5 ([M+H-CH₃COOH]⁺) | Parent ion is unstable; loss of acetate is a primary fragmentation pathway. |

| This compound (acetylated) | ESI (+) | 1002.6 ([M+H]⁺) | 942.6, 882.6, 822.5 | Gradual loss of acetate groups and cleavage of the side chain are observed. |

| Underivatized Bacteriohopanetetrol | APCI (+) | 529 | 163 | The m/z 163 fragment can be more intense than the classic m/z 191 hopane fragment. |

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (U(H)PLC-ESI-HRMS²) for Intact Bacteriohopanepolyols

The development of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) and High-Resolution Tandem Mass Spectrometry (HRMS²) represents a significant leap forward in the analysis of intact, non-derivatized bacteriohopanepolyols. This approach circumvents the need for chemical derivatization, which can be time-consuming and potentially introduce artifacts. U(H)PLC provides superior chromatographic resolution compared to conventional HPLC, allowing for the separation of complex mixtures of BHP isomers.

The use of ESI is particularly advantageous for polar, non-volatile molecules like this compound, as it is a soft ionization technique that typically produces intact protonated molecules ([M+H]⁺) or adducts (e.g., [M+NH₄]⁺, [M+Na]⁺). High-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF) systems, provide highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of compounds.

Fragmentation mass spectra (MS²) obtained through HRMS² provide rich structural information about the BHP core, the functionalized side chain, and the nature of the conjugated moiety (e.g., glucosamine). This level of detail has been instrumental in the identification of a wide array of novel BHPs in environmental samples, including methylated and unsaturated homologues, various amino-BHPs, and composite BHPs like cyclitol ethers and ethenolamine-BHPs. For example, a study of soil from a methane (B114726) seep using this technique revealed approximately 130 distinct BHPs, showcasing the vast structural diversity that can be uncovered.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Complex Derivatives

While mass spectrometry excels at providing information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the three-dimensional structure and stereochemistry of complex molecules like this compound and its derivatives.

Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural assignment. 1D ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity within the molecule. For instance, HMBC experiments can reveal long-range correlations between protons and carbons, which is vital for piecing together complex ring systems and side chains.

For determining the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are indispensable. These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of their relative spatial arrangement. The magnitude of coupling constants (J-values) between vicinal protons can also provide critical information about dihedral angles and, consequently, the stereochemistry of substituents on a ring. For example, the stereochemistry of the functionalized side chain of 32,35-anhydrobacteriohopanetetrol, a related BHP, was elucidated using 1D and 2D ¹H NMR spectroscopy. The stereochemistry of bacteriohopanetetrol (BHT) itself, specifically the 22R,34R configuration, has been confirmed through NMR studies.

Isotopic Analysis in Biosynthetic and Environmental Studies

Isotopic analysis provides a powerful means to investigate the origins and transformations of this compound. By measuring the natural abundance of stable isotopes or by using isotopically labeled precursors, researchers can trace metabolic pathways and understand biogeochemical processes.

Carbon Isotope Fractionation and its Application in Tracing Metabolic Pathways

The stable carbon isotope composition (δ¹³C) of lipids like this compound can provide insights into the carbon source and the biosynthetic pathways used by the producing organism. During biosynthesis, enzymatic reactions can exhibit kinetic isotope effects, leading to a depletion or enrichment of ¹³C in the product relative to the substrate. This is known as isotopic fractionation.

The carbon skeletons of bacteriohopanepolyols are derived from isoprenoid precursors. The biosynthesis of these precursors can follow different metabolic routes, such as the mevalonate (MVA) pathway or the non-mevalonate (MEP) pathway, each with its characteristic isotopic fractionation. Consequently, the δ¹³C value of the resulting hopanoid can serve as a biomarker for the metabolic activity of specific microorganisms in an environment.

Deuterium Labeling for Probing Biosynthetic Intermediates and Reaction Mechanisms

Deuterium (²H or D) labeling is a powerful technique for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into final products. In the context of this compound, deuterium-labeled compounds can serve as probes to identify intermediates and understand the enzymatic reactions involved in its formation.

One approach involves growing microorganisms in a medium enriched with heavy water (D₂O). The deuterium from the water is incorporated into the organism's metabolites, including lipids, through various metabolic reactions. The extent of deuterium incorporation can be measured by mass spectrometry, providing information on active biosynthesis. This method can be used to determine the contribution of different hydrogen sources (e.g., water, NADPH, organic substrates) to the final molecule.

A more targeted approach involves the chemical synthesis of specific, deuterated precursors. For instance, a deuterated analogue of bacteriohopanetetrol-glucosamine has been synthesized specifically to be used as a probe for its biosynthetic pathway. Similarly, deuterium-labeled ribosylhopane was synthesized and then converted into bacteriohopanetetrol by a cell-free system from Methylobacterium organophilum, demonstrating the precursor-product relationship between these two compounds. These labeling experiments are crucial for confirming hypothesized biosynthetic steps and for discovering new enzymatic transformations in the complex pathway leading to this compound.

| Isotopic Method | Isotope | Application | Key Research Finding |

|---|---|---|---|

| Natural Abundance Analysis | ¹³C | Tracing carbon sources and metabolic pathways. | Bacteriohopanepolyol degradation products in cyanobacteria show significant ¹³C depletion relative to biomass, indicating isotopic fractionation during lipid biosynthesis. |

| Precursor Labeling | ²H (Deuterium) | Identifying biosynthetic intermediates and reaction mechanisms. | Deuterium-labeled ribosylhopane was successfully converted to bacteriohopanetetrol, confirming its role as a biosynthetic precursor. |

| Growth Medium Labeling (D₂O) | ²H (Deuterium) | Measuring active biosynthesis of lipids. | Incorporation of deuterium from D₂O into bacterial lipids can be detected by mass spectrometry, indicating active cell growth and lipid production. |

Quantitative Hopanoid Analysis and Inter-Laboratory Comparison Methodologies

Robust quantitative analysis of hopanoids, including this compound, has historically been challenging, hindering direct comparisons of data between different laboratories. caltech.edu The primary obstacles stem from the vast structural diversity of hopanoids and significant variability in their ionization efficiencies across different mass spectrometry instruments. caltech.edunih.gov These inconsistencies have necessitated the development of new approaches to ensure that analytical results are both accurate and comparable. caltech.edu

A key strategy to overcome these issues is the use of purified and synthetic quantification standards. nih.gov Researchers have focused on producing both purified hopanoids to serve as external standards and synthetic deuterated hopanoids for use as internal standards. nih.gov For instance, methods have been optimized for the production and purification of 2-methylhopanoids like 2Me-bacteriohopanetetrol (2Me-BHT) from organisms such as Rhodopseudomonas palustris TIE-1. caltech.edunih.gov

Studies have demonstrated that different hopanoid structures yield markedly different signal intensities depending on the analytical instrument, underscoring the need for specific standards. For example, 2-methylation can decrease the signal intensity of some hopanoids by up to 34% on certain instruments. caltech.edu Furthermore, the relative ion counts between different hopanoids can vary dramatically between techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). caltech.edu The use of a deuterated internal standard, such as tetradeuterated (D₄) diplopterol, has been shown to provide more accurate quantification than external standards, especially when co-eluting compounds like phospholipids (B1166683) can suppress the instrument's signal. caltech.edunih.gov These quantitative methods are critical for enabling meaningful comparisons between studies and for the accurate detection of hopanoid patterns in both environmental and laboratory samples. caltech.edu

Table 1: Comparison of Relative Ion Counts for Select Hopanoids on Different Analytical Platforms

| Compound | Instrument Platform | Relative Ion Count |

| 2Me-diplopterol | Gas Chromatography (GC) | 10x higher than 2Me-BHT |

| 2Me-BHT | Liquid Chromatography-Mass Spectrometry (LC-MS) | 11x higher than 2Me-diplopterol |

Data sourced from studies on hopanoid quantification methodologies. caltech.edu

Synthetic Probes for Mechanistic Elucidation and Functional Investigations

Design and Synthesis of Deuterated Analogues as Biosynthetic Tracers

To investigate the complex biosynthetic pathways of hopanoids, researchers have designed and synthesized deuterated analogues of this compound. rsc.orgnih.gov These isotopically labeled molecules serve as powerful tracers, allowing scientists to follow their metabolic fate within an organism. The preparation of these probes is a complex, multistep process that requires precise chemical control. rsc.orgnih.gov

The synthesis of a deuterated analogue of this compound has been successfully reported, providing a tool to probe new biosynthetic routes. rsc.orgnih.gov Key steps in this hemisynthesis include:

Stereoselective Glycosylation: The precise attachment of the glucosamine sugar moiety to the bacteriohopanetetrol backbone with the correct 3D orientation. rsc.orgnih.gov

Regioselective Deuteration: The specific placement of deuterium atoms onto a targeted position of the molecule. rsc.orgnih.gov

Strategic Deprotection and Purification: A carefully planned sequence for removing protective chemical groups and isolating the final, highly amphiphilic deuterated glycoside. rsc.orgnih.gov

An alternative approach has also been explored which involves the synthesis of bacteriohopanetetrol (BHT) from hydroxyhopanone, followed by the attachment of a dideuterated glucosamine to the BHT molecule. nih.gov These synthetic tracers are invaluable for elucidating the intricate steps of complex hopanoid biosynthesis. rsc.org

Chemical Synthesis of this compound and its Derivatives for Functional Studies

The total chemical synthesis of this compound and its parent compound, bacteriohopanetetrol, has been achieved, providing essential materials for detailed functional studies. nih.govrsc.org Access to synthetic versions of these complex natural products allows researchers to investigate their biological roles, such as their impact on bacterial membrane properties, without relying on extraction from biological sources, which often yields only trace amounts. nih.govnih.gov

Development of Novel Derivatization Strategies for Enhanced Analytical Resolution

Analyzing this compound and similar amino sugars can be challenging because they often lack features that allow for easy detection by common analytical techniques like UV or fluorescence spectroscopy. jfda-online.comsemanticscholar.org To overcome this limitation, novel derivatization strategies have been developed to enhance analytical resolution and sensitivity. jfda-online.com Derivatization involves chemically modifying the target molecule to attach a tag that is easily detectable. jfda-online.com

A widely used strategy for compounds containing a primary amine, such as the glucosamine moiety, is pre-column derivatization with o-phthalaldehyde (OPA). jfda-online.comresearchgate.net OPA reacts rapidly at room temperature with the amino group in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. jfda-online.comresearchgate.net This fluorescent adduct can be readily separated and quantified with high sensitivity using techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). jfda-online.comsemanticscholar.org This approach simplifies sample pretreatment and improves the reproducibility and speed of quantitative analysis. jfda-online.com

Table 2: Derivatization Reagents for the Analysis of Glucosamine

| Derivatizing Agent | Detection Method | Application |

| o-Phthalaldehyde (OPA) / Thiol | Fluorescence | HPLC, Capillary Electrophoresis |

| Phenylisothiocyanate | Ultraviolet (UV) | HPLC |

This table summarizes common derivatization strategies applicable for enhancing the analytical detection of the glucosamine moiety. jfda-online.comsemanticscholar.org

Future Research Directions and Unanswered Questions

Unraveling the Full Diversity of Bacteriohopanetetrol (B1250769) Glucosamine-Related Structures

The known structure of bacteriohopanetetrol glucosamine (B1671600) represents just the tip of the iceberg. It is highly probable that a wide array of related structures, with variations in the hopane (B1207426) skeleton, the sugar moiety, and other substitutions, exists in the microbial world. Future research must focus on the systematic exploration and characterization of this structural diversity. This will involve the use of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to identify and elucidate the structures of novel BHP-glucosamine analogs. The synthesis of these complex molecules, as demonstrated by the concise syntheses of bacteriohopanetetrol and its glucosamine derivative, will be crucial for confirming their structures and for providing standards for biological and geochemical studies. rsc.org

A comprehensive understanding of this structural diversity is fundamental. Different structural modifications may impart distinct physical and chemical properties to these molecules, influencing their function within the bacterial cell and their fate in the environment. Creating a detailed catalog of BHP-glucosamine-related structures will provide a crucial foundation for all other avenues of research.

Comprehensive Functional Characterization in Diverse Bacterial Models

While it is hypothesized that bacteriohopanoids, in general, play a role in membrane stability and fluidity, the specific functions of BHP-glucosamine remain largely uncharacterized. A critical direction for future research is the comprehensive functional characterization of this compound in a variety of bacterial models. This will require a combination of genetic, biochemical, and biophysical approaches.

Creating knockout mutants that are unable to synthesize BHP-glucosamine and observing the resulting phenotypes under different environmental conditions (e.g., temperature, pH, osmotic stress) will provide insights into its physiological roles. Furthermore, studying the localization of BHP-glucosamine within the bacterial cell and its interactions with other membrane components will be essential. This can be achieved through advanced microscopy techniques and the use of labeled BHP-glucosamine analogs. Understanding these functions is key to appreciating the adaptive advantages that this complex lipid provides to bacteria in their natural habitats.

Integration of Multi-Omics Approaches for Holistic Understanding of Biosynthesis and Regulation

The biosynthetic pathway of BHP-glucosamine and the regulatory networks that control its production are still poorly understood. Future research should leverage the power of integrated multi-omics approaches to gain a holistic view of these processes. frontiersin.orgfrontiersin.org This involves combining genomics, transcriptomics, proteomics, and metabolomics to identify the genes, enzymes, and regulatory factors involved in BHP-glucosamine synthesis.

For instance, comparative genomics can identify conserved genes associated with hopanoid production across different bacterial species. Transcriptomics can reveal how the expression of these genes changes in response to environmental cues, while proteomics can identify the enzymes directly involved in the biosynthetic pathway. nih.gov Metabolomics can then be used to track the flow of intermediates and the final production of BHP-glucosamine and its derivatives. nih.gov By integrating these different layers of biological information, researchers can construct detailed models of how bacteria synthesize and regulate this complex lipid, providing a deeper understanding of its biological significance. frontiersin.org

Refinement of Biomarker Proxies for Paleoenvironmental Reconstructions

Bacteriohopanoids are valuable biomarkers in organic geochemistry, providing insights into past microbial ecosystems and environmental conditions. researchgate.net BHP-glucosamine and its degradation products have the potential to serve as more specific proxies for certain bacterial groups and environmental parameters. However, significant research is needed to refine their use in paleoenvironmental reconstructions.

This involves establishing clear relationships between the abundance and distribution of specific BHP-glucosamine-related structures in modern environments and key environmental variables such as temperature, pH, and oxygen levels. copernicus.org Laboratory culture experiments with BHP-glucosamine-producing bacteria under controlled conditions will be crucial for calibrating these proxies. Furthermore, studying the diagenetic pathways of these molecules—how they are altered and preserved in sediments over geological timescales—is essential for accurately interpreting the fossil record. researchgate.net The ultimate goal is to develop robust and reliable biomarker proxies based on BHP-glucosamine that can enhance our understanding of Earth's past climate and biogeochemical cycles. researchgate.net

Exploration of Novel Ecological Roles and Inter-species Interactions

The role of BHP-glucosamine may extend beyond the confines of the individual bacterial cell. These molecules could play significant roles in mediating interactions between different species within microbial communities. For example, they could act as signaling molecules, influencing the behavior of other bacteria, or they could contribute to the formation of biofilms, complex microbial communities encased in a self-produced matrix.

Future research should explore these novel ecological roles. This could involve co-culture experiments to investigate how the presence of BHP-glucosamine-producing bacteria affects other microbes. Additionally, analyzing the distribution of these compounds in natural microbial communities, such as those found in soil, sediments, and the gut, could provide clues about their ecological functions. nih.govmdpi.com Uncovering these interactions will provide a more complete picture of the importance of BHP-glucosamine in shaping the structure and function of microbial ecosystems.

Development of Advanced In Situ Analytical Techniques

A major challenge in studying BHP-glucosamine is the lack of methods for its direct detection and quantification within its native environment—the bacterial cell and its immediate surroundings. The development of advanced in situ analytical techniques is therefore a critical area for future research.

This could include the development of fluorescent probes that specifically bind to BHP-glucosamine, allowing for its visualization within living cells using advanced microscopy techniques. Another promising avenue is the application of high-resolution chemical imaging techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), to map the distribution of BHP-glucosamine at the subcellular level. These advanced techniques will provide unprecedented spatial and temporal information about the localization and dynamics of BHP-glucosamine, offering new insights into its function and ecological roles.

| Research Direction | Key Objectives | Potential Impact |